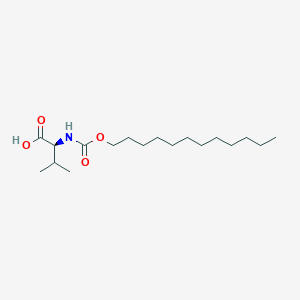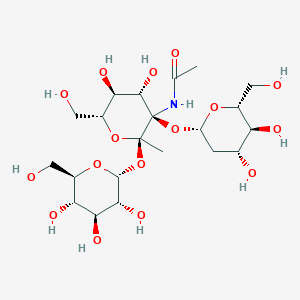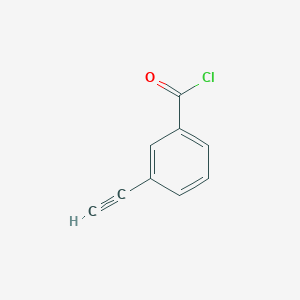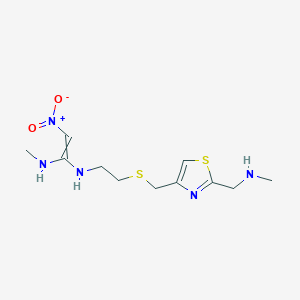
Estradiol 17-Hexanoate
Vue d'ensemble
Description
Estradiol 17-Hexanoate is a derivative of the principal human estrogen, 17 beta-estradiol, which plays a crucial role in various physiological processes. It is known for its potent stimulatory effect on certain endocrine-dependent forms of breast cancer. The enzyme 17 beta-hydroxysteroid dehydrogenase (17 beta-HSD) is responsible for the biosynthesis of 17 beta-estradiol from estrone, making it a significant target for designing inhibitors to control estrogen production and tumor growth .
Synthesis Analysis
The synthesis of estradiol derivatives has been explored to understand their interaction with estrogen receptors and their potential as inhibitors of 17 beta-HSD. For instance, 17 alpha-(carboranylalkyl)estradiols were synthesized using cross-metathesis reactions and tested for their activity on estrogen receptors, showing a preference for ER alpha . Additionally, C6-(N,N-butyl-methyl-heptanamide) derivatives of estrone and estradiol were synthesized and evaluated for their inhibitory effects on type 1 17 beta-HSD, revealing that the orientation and specific functional groups significantly influence their inhibitory potency and estrogenic activity .
Molecular Structure Analysis
The molecular structure of human estrogenic 17 beta-HSD has been determined using X-ray crystallographic techniques, revealing a fold characteristic of short-chain dehydrogenases. The active site of the enzyme contains a conserved Tyr-X-X-X-Lys sequence and a serine residue. The structure also includes unique alpha-helices and a helix-turn-helix motif, which are not observed in other short-chain dehydrogenase structures. These helices may influence substrate specificity and the enzyme's association with membranes . Furthermore, the complex structure of 17 beta-HSD with estradiol and NADP+ has been elucidated, identifying two principal targets for inhibitor design and providing insights into the catalytic mechanism .
Chemical Reactions Analysis
The interaction of estradiol with its receptors can induce various biochemical reactions. For example, 17 beta-estradiol has been shown to induce the synthesis of uterine hexokinase in ovariectomized rats, a process that is dependent on the dose of the hormone and involves the acceleration of certain RNA species synthesis . Additionally, 17 beta-estradiol can activate estrogen receptors and cyclic GMP-dependent thioredoxin expression, which plays a role in neuroprotection and may improve cognition in Alzheimer's patients .
Physical and Chemical Properties Analysis
The physical and chemical properties of estradiol and its derivatives are closely related to their biological functions and interactions with enzymes and receptors. The hydrogen bonding and hydrophobic interactions between estradiol and the enzyme 17 beta-HSD are critical for the enzyme's activity and the regulation of intracellular estradiol concentration. The orientation of the substrates and the presence of specific functional groups are paramount for the design of effective inhibitors . The synthesis and evaluation of estradiol derivatives have provided valuable information on how modifications to the estradiol molecule can alter its inhibitory potency and estrogenic activity, which is essential for developing therapeutic agents .
Applications De Recherche Scientifique
Detection in Food Matrices
Estradiol, including compounds like Estradiol 17-Hexanoate, poses a global issue due to its strong estrogenic effect when entering organisms, potentially harming the endocrine system. The development of rapid, sensitive, and selective methods for detecting estradiol in food matrices is crucial for food safety and human health. Technologies such as high-performance liquid chromatography and fluorescence have been applied to detect estradiol, highlighting the importance of monitoring these compounds to mitigate potential risks (Hongbin Pu et al., 2019).
Neuroprotective Effects
Estradiol, particularly 17-beta-estradiol, protects the brain from ischemic injury, acting as an immunomodulator and influencing the immune response to ischemic stroke. This suggests potential applications in treating stroke and other inflammatory diseases by leveraging estradiol's immunomodulatory actions (A. Petrone et al., 2014).
Cognitive Function and Aging
The decline in estradiol levels post-menopause is linked with cognitive aging and Alzheimer's disease (AD), indicating estradiol plays a critical role in neurobiology and aging. Understanding the neuroprotective effects of 17β-estradiol may offer insights into cognitive aging and AD risk, especially among women, suggesting the need for hormone treatment research focused on neurology and women’s health (Steven Jett et al., 2022).
Environmental Impact
Estrogens, including Estradiol 17-Hexanoate, are considered endocrine-disrupting compounds with significant environmental impact, particularly in aquatic ecosystems. Their presence in surface waters can adversely affect the reproductive biology of aquatic species. Research into the mechanisms of estrogen action and its degradation, sorption, and transport is vital to address the environmental risks associated with these compounds (Karolina Czarny et al., 2017).
Metabolic Syndrome and Menopause
Estradiol-17 beta is linked with metabolic risk factors for coronary heart disease, with the menopause transition leading to adverse metabolic changes. Identifying a distinct menopausal metabolic syndrome originating from estrogen deficiency could help understand the increased risk of coronary heart disease in postmenopausal women and guide estrogen replacement therapy (C. Spencer et al., 1997).
Mécanisme D'action
Target of Action
Estradiol 17-Hexanoate, a derivative of the steroid sex hormone 17-beta estradiol (17β-E2), primarily targets estrogen receptors (ERs) in various tissues . These receptors play a crucial role in numerous biological processes, including the regulation of the menstrual cycle and reproductive development, maintenance of bone density, and regulation of various metabolic processes .
Mode of Action
Estradiol 17-Hexanoate interacts with its targets, the ERs, in two primary ways . In the genomic action, estradiol-activated ERs act as ligand-induced transcription factors, inducing changes in the transcription of estradiol target genes . In the non-genomic action, estradiol-activated ERs lead to rapid tissue responses via phosphorylation of cytosolic signaling cascades .
Biochemical Pathways
The primary biochemical pathway of estradiol involves its conversion to estrone and estriol, both of which are metabolized to their sulfate and glucuronide forms, as well as oxidized to nonestrogens . The degradation of estradiol in the environment is mainly carried out by microbial degradation .
Pharmacokinetics
The pharmacokinetics of estradiol, including its bioavailability, metabolism, and biological half-life, differ by route of administration . Oral agents have the disadvantage of being subject to a considerable first-pass hepatic effect, resulting in their conversion to estriol, oxidation to nonestrogens, and conjugation to sulfate and glucuronide salts .
Result of Action
The molecular and cellular effects of estradiol’s action are vast and varied. It regulates numerous physiological processes, from reproductive functions to metabolic health . It has been hypothesized that 17α-E2 could be as effective as 17β-E2 in the protection against oxidative stress, amyloid toxicity, and Parkinson’s and Alzheimer’s diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of estradiol. For instance, the presence of biochar in the environment can enhance the microbial degradation of estradiol, aiding in its removal from the environment . Furthermore, the presence of other ions in the solution can limit the efficiency of estradiol adsorption .
Orientations Futures
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h8,10,15,19-22,25H,3-7,9,11-14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLGEOXVTQTIBD-NTYLBUJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562642 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estradiol 17-Hexanoate | |
CAS RN |
71764-18-6 | |
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)



![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
